4-[(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid
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Overview
Description
4-[(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the triazole ring followed by the introduction of the furan and benzoic acid moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-5-(2-thienyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid
- 4-[(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Uniqueness
4-[(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)methyl]benzoic acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs with different heterocyclic rings
Properties
Molecular Formula |
C14H12N4O3S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
4-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H12N4O3S/c15-18-12(11-2-1-7-21-11)16-17-14(18)22-8-9-3-5-10(6-4-9)13(19)20/h1-7H,8,15H2,(H,19,20) |
InChI Key |
ATUMFASQAINALM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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